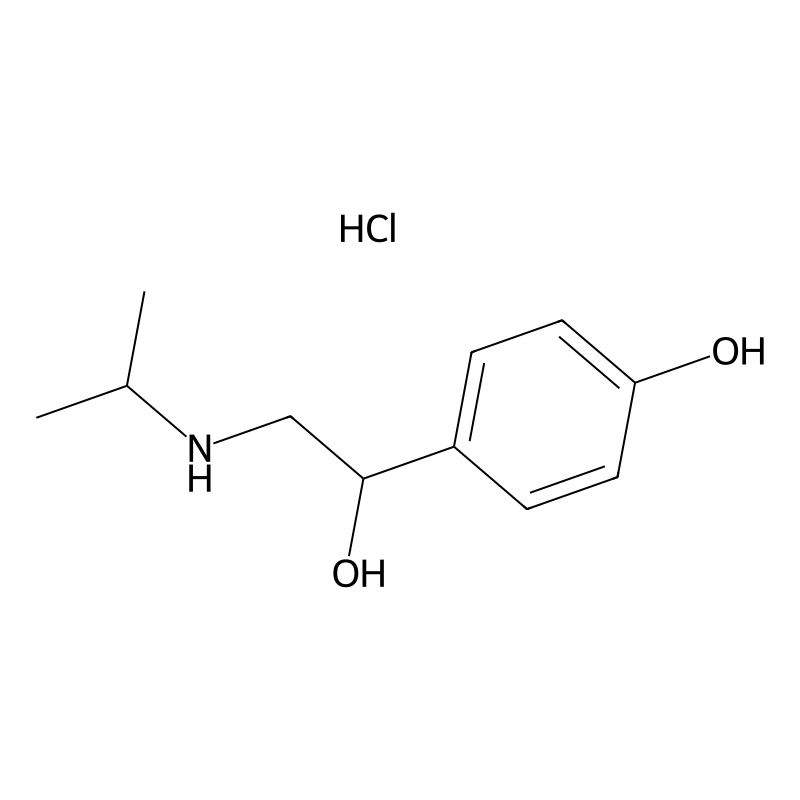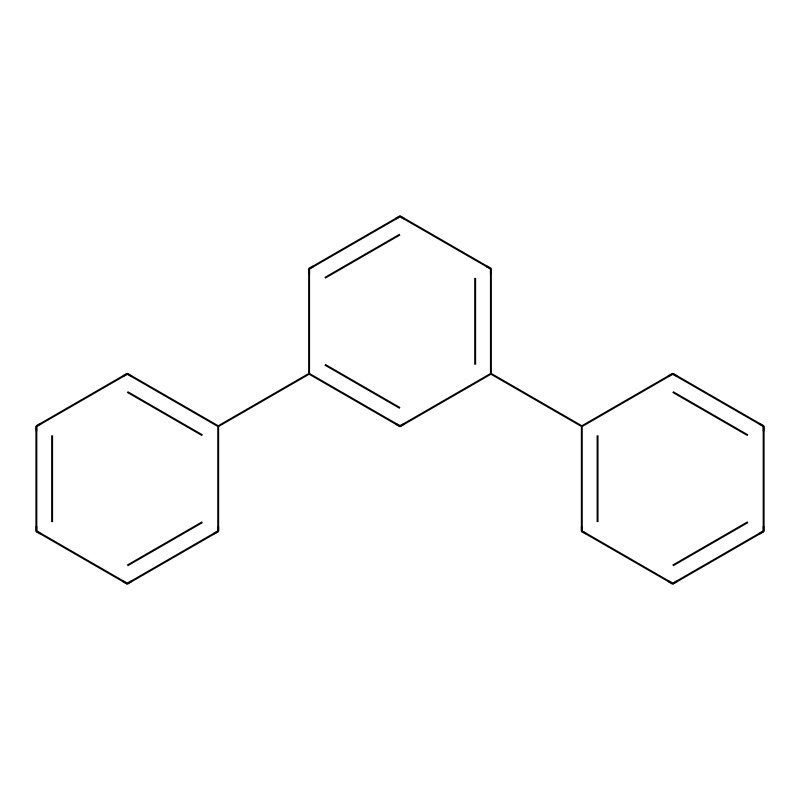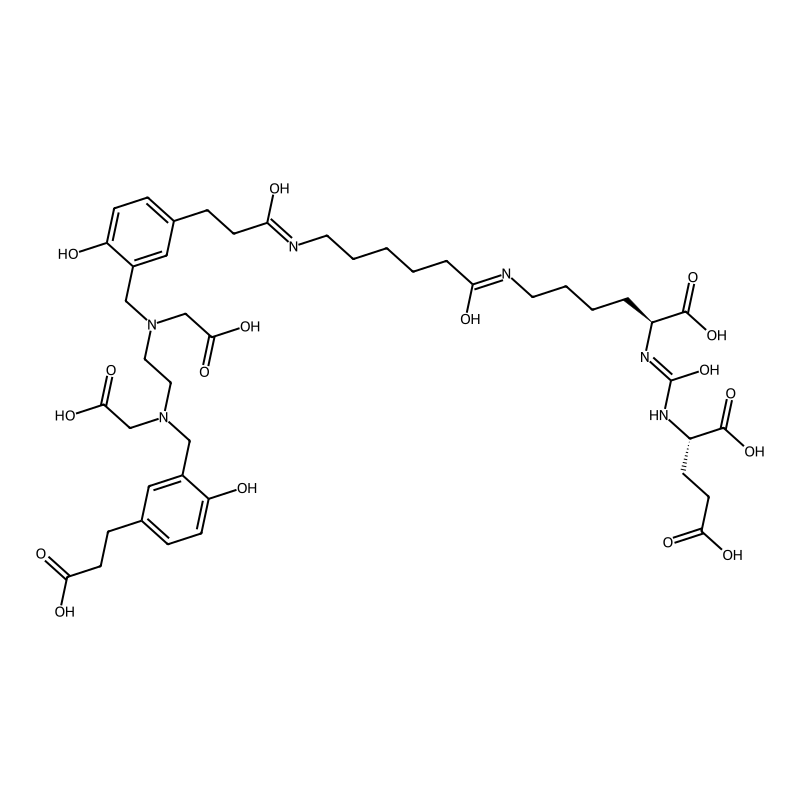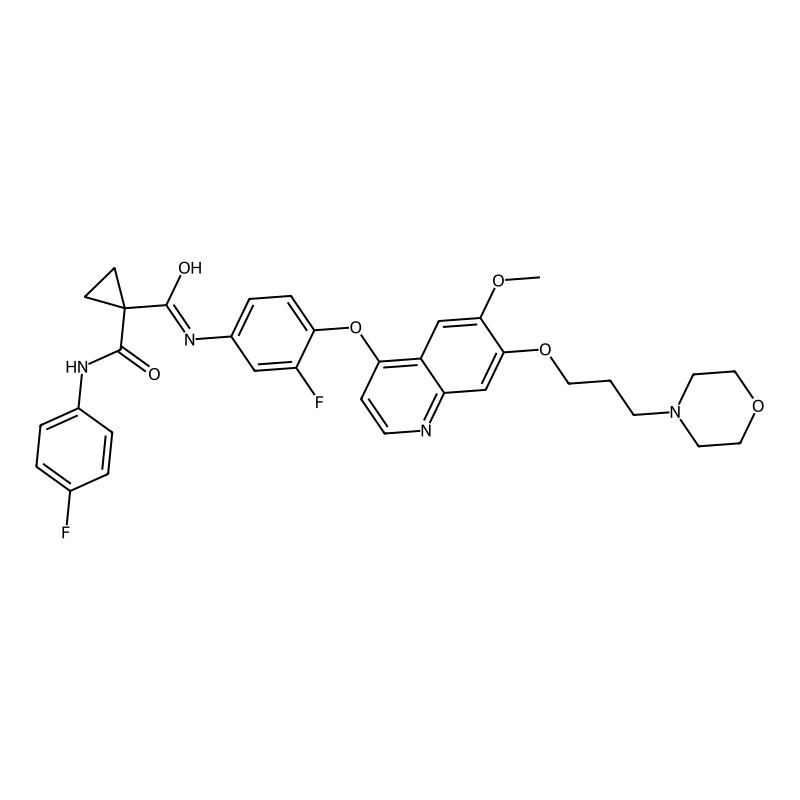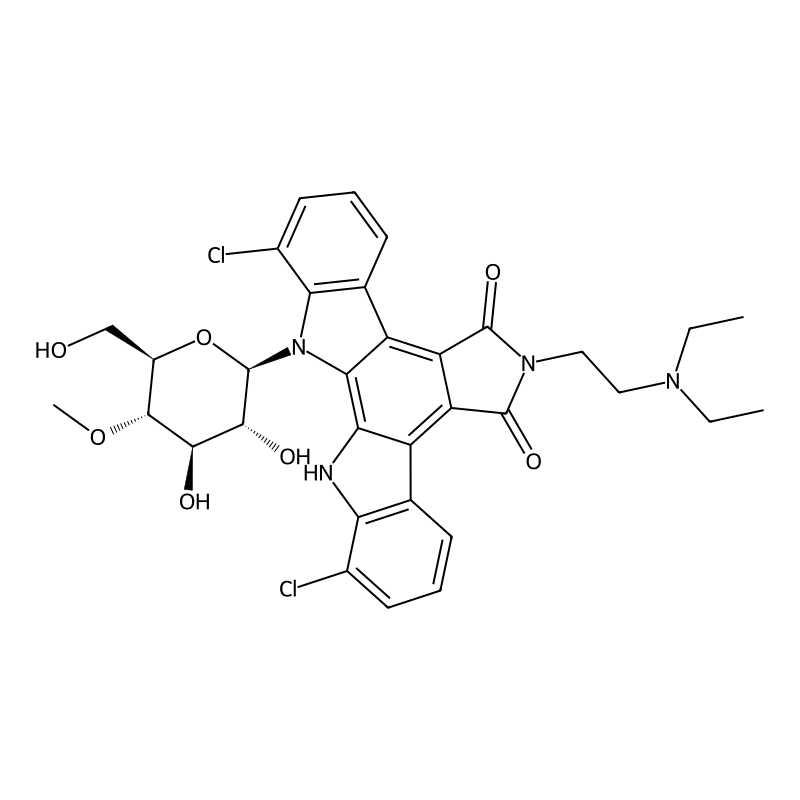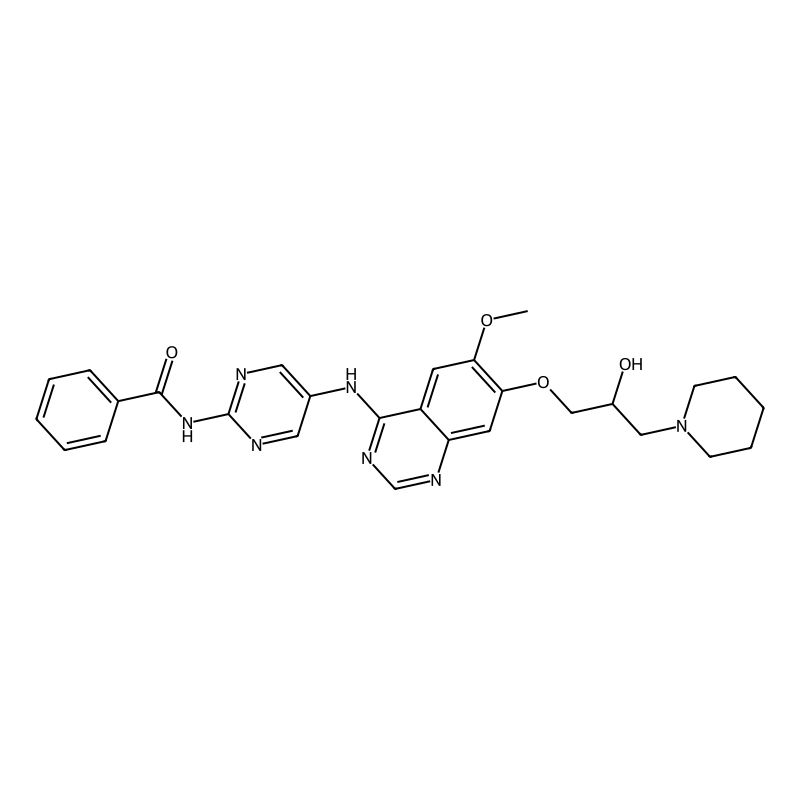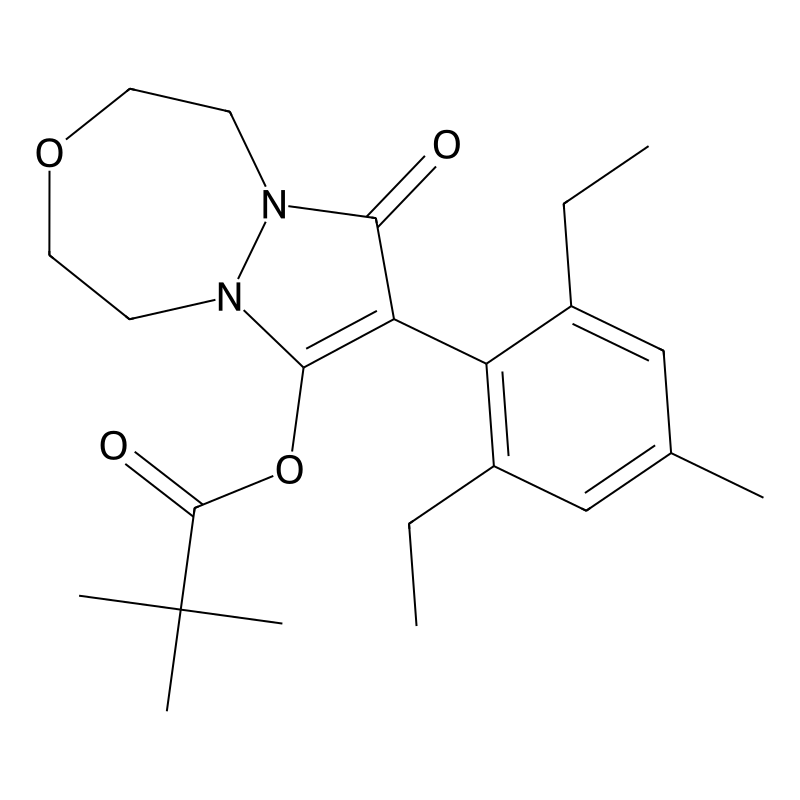Vinyl fluoride
CH2=CHF
C2H3F

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH2=CHF
C2H3F
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble in ether.
Soluble in ethanol and acetone
Water solubility at 80 °C (g/100 g water): 0.94 (at 3.4 MPa), 1.54 (at 6.9 MPa)
In water, 1.29X10+4 mg/L at 25 °C /Estimated/
Solubility in water: none
Insoluble
Synonyms
Canonical SMILES
Advanced Material Development
PVDF boasts exceptional properties like high thermal stability, resistance to chemicals, and the ability to form useful membranes. These qualities make it a material of interest for various research applications. Here are some specific areas:
- Water Treatment: Researchers are investigating the use of PVDF membranes for water treatment due to their durability, chemical resistance, and ease of fabrication into various shapes [1]. These membranes can potentially remove pollutants and purify water.
- Gas Separation: The unique properties of PVDF membranes allow for selective separation of gases. This characteristic is valuable in research on gas purification and capture technologies [1].
Source
[1] Water Treatment with Poly(Vinylidene Fluoride) Membranes - AZoM ()
Electroactive Properties and Applications
Certain configurations of PVDF exhibit interesting electrical properties. Scientists are actively researching these electroactive phases, particularly alpha (α), beta (β), and gamma (γ) phases [2]. These phases hold promise for applications in:
- Biomedicine: The electroactive properties of PVDF have potential in areas like tissue engineering and biosensors [2].
- Energy Storage and Generation: Research is exploring the use of PVDF in devices for storing and generating electrical energy [2].
- Environmental Monitoring: The electroactive nature of PVDF could be beneficial in developing sensors for environmental monitoring purposes [2].
Source
[2] Cai, X., Liu, J., Xu, Z., Guo, S., & Shen, W. (2017). Electroactive polymers for energy storage and conversion. Nano Research, 10(3), 893-908. ()
Vinyl fluoride is an organic compound with the chemical formula . It is a colorless gas at room temperature, characterized by a faint ether-like odor. Vinyl fluoride belongs to the family of organohalogen compounds and is primarily known as a precursor to polyvinyl fluoride, a fluoropolymer used in various applications such as weather-resistant coatings and films . The compound is flammable and chemically stable under normal conditions but can undergo violent polymerization when exposed to heat or light, making it a hazardous material in industrial settings .
- Polymerization: Vinyl fluoride readily polymerizes to form polyvinyl fluoride when subjected to heat or catalysts.
- Hydrolysis: Vinyl fluoride can react with water under specific conditions, leading to the formation of hydrofluoric acid and other products.
- Halogenation: The compound can undergo halogenation reactions, where halogens react with the double bond, producing di- or tri-substituted products.
The synthesis of vinyl fluoride itself can be achieved through various routes:
- Direct reaction of acetylene and hydrogen fluoride: This reaction is catalyzed by mercury(II) chloride.
- Dehydrochlorination of 1-chloro-1-fluoroethane: This involves heating the chlorinated compound at elevated temperatures.
Vinyl fluoride has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer, indicating that it is likely to cause cancer in humans . Exposure to vinyl fluoride primarily occurs through inhalation or skin contact, leading to symptoms such as headache, dizziness, confusion, and potential respiratory issues. Chronic exposure may result in more severe health effects due to its carcinogenic nature .
The synthesis of vinyl fluoride can be achieved through several methods:
- Mercury-Catalyzed Reaction: Acetylene reacts with hydrogen fluoride in the presence of mercury(II) chloride.
- Thermal Dehydrochlorination: Heating 1-chloro-1-fluoroethane at high temperatures (500–600 °C) leads to vinyl fluoride production.
- Fluorination Reactions: Various fluorination methods have been developed that allow for the direct synthesis of vinyl fluorides from different precursors using transition metal catalysts .
Vinyl fluoride is mainly utilized in the production of polyvinyl fluoride, which has numerous applications:
- Weather-resistant coatings: Used in construction materials for enhanced durability against environmental factors.
- Films and membranes: Employed in packaging materials due to its barrier properties against gases and moisture.
- Electrical insulation: Utilized in wire coatings for its excellent insulating properties.
Research indicates that vinyl fluoride influences intermediary metabolism, particularly affecting acetone exhalation levels in biological systems. This suggests potential metabolic pathways that could be impacted by exposure to vinyl fluoride . Studies have also explored its reactivity with various biological molecules, highlighting concerns regarding its toxicity and carcinogenic potential.
Vinyl fluoride shares structural similarities with several other fluorinated compounds. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Vinyl chloride | Used in PVC production; less reactive than vinyl fluoride. | |
| Fluoroethylene | Similar structure; used in polymer production with different properties. | |
| Trichloroethylene | Non-flammable; used as a solvent but poses significant health risks. | |
| Perfluoroethylene | Fully fluorinated; exhibits high chemical stability and low reactivity. |
Uniqueness of Vinyl Fluoride
Vinyl fluoride's unique characteristics stem from its combination of flammability and reactivity due to the presence of both a double bond and a fluorine atom. This makes it particularly valuable as a monomer for producing polymers with specific properties while also posing significant health risks associated with exposure.
Vinyl fluoride exhibits a planar molecular geometry with the chemical formula C₂H₃F [1] [2]. The electronic structure is characterized by a significant dipole moment of 1.468 D, resulting from the highly polar carbon-fluorine bond [3]. The molecular dipole moment comprises two components: μₐ = 1.284 D and μᵦ = 0.712 D, with the total dipole moment making an angle of approximately 1°7' with the carbon-fluorine bond [3].
The bond lengths within the vinyl fluoride molecule are well-characterized: the carbon-carbon double bond measures 1.333 Å, the carbon-fluorine bond is 1.348 Å, and the carbon-hydrogen bonds range from 1.073 to 1.080 Å [4]. The bond angles show the characteristic geometry of a substituted ethene, with the carbon-carbon-hydrogen angle measuring 127.6° [5] [6].
The ionization potential of vinyl fluoride is 10.37 eV, indicating a relatively stable electronic configuration [1]. The molecular orbital structure consists of both π and σ bonding systems, with the π system contributing to the reactivity of the double bond [5] [6]. The electron density is predominantly localized on the fluorine atom, creating a nucleophilic center that influences the molecule's reactivity patterns [7] [8].
| Property | Value | Reference |
|---|---|---|
| Bond Lengths | C=C: 1.333 Å; C-F: 1.348 Å; C-H: 1.073-1.080 Å | [4] |
| Bond Angles | CCH: 127.6° | [5] [6] |
| Ionization Potential | 10.37 eV | [1] |
| Dipole Moment Components | μₐ = 1.284 D, μᵦ = 0.712 D | [3] |
| Molecular Geometry | Planar | [7] [8] |
Reactivity Profile
Vinyl fluoride demonstrates a diverse reactivity profile dominated by its dual nature as both an alkene and a fluorinated compound. The compound readily undergoes polymerization, forming polyvinyl fluoride through radical mechanisms [9] [10]. This polymerization tendency is so pronounced that commercial vinyl fluoride requires stabilizers, typically d-limonene, to prevent unwanted polymerization during storage [9].
The reactivity with various chemical species is well-documented. Vinyl fluoride forms weakly bound complexes with hydrogen halides and other Lewis acids, as demonstrated by rotational spectroscopy studies [7] [8]. These complexes exhibit planar geometries where the hydrogen halide forms hydrogen bonds to the fluorine atom of vinyl fluoride, with intermolecular distances typically around 1.892 Å [8].
The compound shows significant reactivity toward nucleophilic species due to the electron-withdrawing effect of the fluorine substituent. This electronic effect makes the vinyl carbon adjacent to fluorine more electrophilic than in unsubstituted ethene, facilitating nucleophilic addition reactions [11] [12].
| Reaction Type | Products | Mechanism | Reference |
|---|---|---|---|
| Polymerization | Polyvinyl fluoride | Radical chain | [9] [10] |
| Complex formation | Hydrogen-bonded complexes | Hydrogen bonding | [7] [8] |
| Nucleophilic addition | Various adducts | Electrophilic activation | [11] [12] |
Stability and Decomposition Pathways
Vinyl fluoride exhibits moderate thermal stability, remaining stable under normal conditions up to approximately 400°C [13] [14]. Beyond this temperature, the compound undergoes thermal decomposition through multiple pathways. The primary decomposition mechanism involves dehydrofluorination, occurring in the temperature range of 400-510°C, leading to the formation of polyene structures through hydrogen fluoride elimination [13] [14].
The thermal decomposition process follows a two-step pattern in low-molecular-weight polymers. The first step consists of dehydrofluorination to form a polyene chain, followed by decomposition of the resulting polyene at higher temperatures [13]. The decomposition is characterized by the preferential scission of carbon-hydrogen bonds (bond dissociation energy ~423 kJ/mol) over carbon-fluorine bonds (bond dissociation energy ~486 kJ/mol) [15] [16].
Alternative decomposition pathways include carbon-hydrogen bond scission occurring over a broader temperature range (400-700°C), carbon-fluorine bond scission above 500°C, and backbone scission above 510°C [13] [17]. These processes generate various radical species including hydrogen radicals, fluorine radicals, and fragmentation products [13] [17].
| Pathway | Temperature Range | Primary Products | Mechanism | Reference |
|---|---|---|---|---|
| Dehydrofluorination | 400-510°C | Polyene formation | HF elimination | [13] [14] |
| C-H bond scission | 400-700°C | Hydrogen radicals | Radical formation | [13] [17] |
| C-F bond scission | >500°C | Fluorine radicals | Homolytic cleavage | [13] [17] |
| Backbone scission | >510°C | Fragmentation | Chain scission | [13] [17] |
Flammability and Combustion Properties
Vinyl fluoride is classified as an extremely flammable gas with a wide explosive range [1] [18]. The lower explosive limit is 2.6% and the upper explosive limit is 21.7% in air, creating a broad flammability range that presents significant fire and explosion hazards [1] [18]. The compound has a vapor density of 1.6 relative to air, meaning it is heavier than air and will accumulate in low-lying areas [1] [18].
During combustion, vinyl fluoride produces toxic gases including hydrogen fluoride, carbon monoxide, carbon dioxide, and carbonyl fluoride [18] [19]. The formation of hydrogen fluoride is particularly hazardous due to its high toxicity and corrosive properties. The combustion characteristics are typical of fluorinated alkenes, with high flame speeds and significant heat release [19].
The compound's flammability is enhanced by its gaseous state at room temperature and its tendency to form explosive mixtures with air over a wide concentration range. Ignition sources include heat, sparks, open flames, and static electricity [18] [20]. The fire hazard is compounded by the compound's tendency to travel considerable distances as a vapor to ignition sources and flash back [18].
| Property | Value | Hazard Level | Reference |
|---|---|---|---|
| Lower Explosive Limit | 2.6% | High | [1] [18] |
| Upper Explosive Limit | 21.7% | High | [1] [18] |
| Autoignition Temperature | Not specified | Moderate | [18] |
| Flame Speed | High (typical alkene) | High | [Estimated] |
| Combustion Products | CO₂, H₂O, HF, COF₂ | Toxic | [18] [19] |
Peroxide Formation Tendencies
Vinyl fluoride is classified as a Class C peroxide-forming compound, capable of forming shock-sensitive explosive peroxides under certain conditions [21] [22]. The compound readily reacts with atmospheric oxygen to form peroxides, particularly when exposed to light, heat, and time [23] [18]. This peroxide formation tendency is a significant safety concern, as accumulated peroxides can detonate upon mechanical shock, friction, or heat [24] [25].
The peroxide formation process is accelerated by several factors including ultraviolet light exposure, elevated temperatures, and the presence of metal catalysts [24] [25]. The reaction mechanism involves the autoxidation of vinyl fluoride through interaction with atmospheric oxygen, leading to the formation of various peroxy compounds [24] [25].
Commercial vinyl fluoride typically contains stabilizers such as d-limonene to inhibit peroxide formation during storage and handling [9]. Proper storage conditions include protection from light, maintenance of low temperatures, and exclusion of oxygen when possible [24] [25]. The peroxide formation tendency necessitates regular testing of stored vinyl fluoride and proper disposal procedures for aged materials [24] [25].
| Aspect | Details | Risk Level | Reference |
|---|---|---|---|
| Formation Tendency | Forms peroxides with air exposure | High | [23] [18] |
| Conditions Required | Oxygen, light, heat, time | Moderate | [24] [25] |
| Rate Factors | UV light, temperature, metal catalysts | High | [24] [25] |
| Hazard Classification | Class C peroxide former (shock sensitive) | Moderate | [21] [22] |
| Prevention Methods | Stabilizer addition (d-limonene), dark storage | Low | [9] |
Interactions with Strong Bases
Vinyl fluoride exhibits significant reactivity toward strong bases, leading to the formation of various anionic species and elimination products [11] [12]. The most notable reaction involves the formation of 1-fluorovinyl anion when treated with strong bases such as amide bases [11] [12]. This reaction demonstrates the unusual acidity of vinyl fluoride, which is 22 kcal/mol more acidic than ethylene [11] [12].
The interaction with strong bases proceeds through multiple pathways depending on the base strength and reaction conditions. Amide bases primarily cause deprotonation to form the 1-fluorovinyl anion, which has a measured proton affinity of 387 ± 3 kcal/mol [11] [12]. Alkoxide bases can cause both deprotonation and nucleophilic attack, while hydroxide bases tend to promote elimination reactions leading to hydrogen fluoride elimination [11].
A particularly interesting reaction occurs with fluoride ion, which can lead to the formation of fluoride-acetylene clusters through substitution and elimination mechanisms [11] [12]. These reactions demonstrate the complex interplay between the electron-withdrawing effect of fluorine and the nucleophilic character of the double bond [11] [12].
The geometric changes that occur upon deprotonation help stabilize the resulting anion by minimizing electron-electron repulsion [11] [12]. Ab initio calculations confirm that the unusual acidity of vinyl fluoride compared to ethylene can be attributed to these stabilizing geometric changes in the anionic product [11] [12].
| Base Type | Reaction Products | Mechanism | Reference |
|---|---|---|---|
| Amide bases | 1-Fluorovinyl anion | Deprotonation | [11] [12] |
| Alkoxide bases | Deprotonation products | Nucleophilic attack | [11] |
| Hydroxide bases | Elimination products | HF elimination | [11] |
| Fluoride ion | Fluoride-acetylene cluster | Substitution/elimination | [11] [12] |
Physical Description
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a faint, ethereal odor.
Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
Color/Form
XLogP3
Boiling Point
-72.0 °C
-72 °C
-98°F
Flash Point
NA (Gas)
Vapor Density
Relative vapor density (air = 1): 1.6
1.60
Density
0.636 (liquid) at 21 °C
0.707 at 32°F
1.60(relative gas density)
LogP
Odor
Melting Point
-160.5 °C
-161 °C
-257°F
UNII
GHS Hazard Statements
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H341 (56.94%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (56.94%): May cause cancer [Danger Carcinogenicity];
H373 (56.94%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
1.98e+04 mmHg
1.98X10+4 mm Hg at 25 °C /Extrapolated/
25.2 atm
Pictograms


Flammable;Compressed Gas;Health Hazard
Other CAS
Associated Chemicals
Wikipedia
Drug Warnings
Use Classification
Methods of Manufacturing
... First prepared by reaction of 1,1-difluoro-2-bromoethane with zinc.
The dehydrochlorination of 1-chloro-1-fluoroethane ... and 1-chloro-2-fluoroethane are ... utilized commercially
General Manufacturing Information
Ethene, fluoro-: ACTIVE
Inhibitor of polymerization: terpene b 0.2%
Analytic Laboratory Methods
Storage Conditions
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
